Product packaging for Diethyl 2,2-difluoromalonate(Cat. No.:CAS No. 680-65-9)

Diethyl 2,2-difluoromalonate

Cat. No.: B1296167
CAS No.: 680-65-9
M. Wt: 196.15 g/mol
InChI Key: WCRVWLHTROHXBB-UHFFFAOYSA-N
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Description

Significance of Fluorinated Compounds in Contemporary Chemistry

The introduction of fluorine into organic molecules dramatically alters their properties, a fact that has been a driving force in the advancement of materials science and medicinal chemistry. numberanalytics.comnumberanalytics.com Fluorine's high electronegativity and small atomic size contribute to the unique characteristics of fluorinated compounds, such as high thermal stability, chemical inertness, and distinct optical and electrical properties. numberanalytics.com The carbon-fluorine bond is one of the strongest in organic chemistry, with an average bond energy of approximately 480 kJ/mol, which accounts for the remarkable stability of these compounds. wikipedia.org

In the pharmaceutical industry, the incorporation of fluorine is a widely used strategy to enhance the efficacy and safety of drug candidates. numberanalytics.comnih.gov It is estimated that introducing a carbon-fluorine bond can increase the probability of a drug's success by a factor of ten. wikipedia.org This is attributed to several factors, including increased metabolic stability and the ability of fluorine to act as a bioisostere for hydrogen without significantly altering the molecule's structure. wikipedia.orgnih.gov Consequently, a significant percentage of newly registered synthetic drugs are fluoro-pharmaceuticals. nih.govacs.org

The influence of organofluorine compounds extends to materials science, where they are integral to the creation of high-performance materials. numberanalytics.com Fluoropolymers, for example, are renowned for their use in non-stick coatings and in the aerospace and electronics industries. numberanalytics.comman.ac.uk The incorporation of fluorine can enhance a material's thermal stability, chemical resistance, and modify its surface energy and optical properties. numberanalytics.comnumberanalytics.com

Positioning of Diethyl 2,2-difluoromalonate as a Key Fluorinated Building Block

Within the diverse landscape of organofluorine chemistry, this compound stands out as a crucial fluorinated building block. ontosight.aiyoutube.com Its gem-difluoro functionality provides a synthetically versatile handle for the introduction of the difluoromethylene (-CF2-) group into a wide array of organic molecules. This is particularly valuable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. ontosight.aifluoromart.com

The presence of the two fluorine atoms significantly influences the reactivity of the adjacent carbonyl groups, enhancing their electrophilicity. This makes this compound a potent nucleophile, capable of forming strong bonds with various electrophilic species. fluoromart.com This reactivity is harnessed in numerous synthetic transformations, including the preparation of fluorinated heterocycles, which are prevalent scaffolds in biologically active compounds. acs.orgfluoromart.com The compound's utility is further underscored by its role as a precursor in the synthesis of fluorinated polymers and surfactants. fluoromart.com

Historical Overview of Difluoromalonate Chemistry

The journey of difluoromalonate chemistry is intertwined with the broader history of organofluorine chemistry, which began in the early 20th century. numberanalytics.com The first synthesis of a fluorinated malonate ester was reported in 1958, utilizing perchloryl fluoride (B91410) (FClO3) as the fluorinating agent. worktribe.com Early experiments passing FClO3 through an ethanolic solution of sodium diethyl malonate yielded a mixture of diethyl malonate and this compound. worktribe.com By using two equivalents of sodium ethoxide and FClO3, pure this compound could be obtained in high yield. worktribe.com

The development of new and safer electrophilic fluorinating agents in the 1980s, such as those from the N-F class, significantly advanced the synthesis of 2-fluoro-1,3-dicarbonyl systems. worktribe.com For instance, N-fluoropyridone and N-fluoro-N-alkylsulfonamides were shown to be effective reagents. worktribe.com A significant milestone was the report in 1964 by Banks and co-workers on the use of perfluoro-N-fluoropiperidine to fluorinate sodium diethyl malonate, although the yield of the difluorinated product was low. beilstein-journals.orgnih.gov

The direct fluorination of malonate esters with elemental fluorine was initially considered impractical. worktribe.com However, subsequent research demonstrated that selective fluorination is possible under specific conditions, such as using silyl-malonate derivatives or a continuous flow microreactor. worktribe.com The recent commercial availability of this compound at a reasonable cost has likely contributed to the surge in research and applications involving this versatile building block. worktribe.comdur.ac.uk

Data Tables

Table 1: Properties of this compound

PropertyValue
Molecular FormulaC7H10F2O4
IUPAC Namediethyl 2,2-difluoropropanedioate
InChI KeyWCRVWLHTROHXBB-UHFFFAOYSA-N
Boiling Point170-171°C
Purity>95%

Source: BOC Sciences.

Table 2: Synthesis of Diethyl 2-fluoro- and Diethyl 2,2-difluoro-malonates

ReactantsReagentsConversionYield (Monofluoro)Yield (Difluoro)
Diethyl malonate (25 mmol)Sodium hydride (28 mmol), Fluorine (50 mmol)~70%37%24%
Diethyl malonate (25 mmol)Sodium hydride (56 mmol), Fluorine (75 mmol)94%14%37%

Source: Google Patents. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10F2O4 B1296167 Diethyl 2,2-difluoromalonate CAS No. 680-65-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2,2-difluoropropanedioate
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InChI

InChI=1S/C7H10F2O4/c1-3-12-5(10)7(8,9)6(11)13-4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRVWLHTROHXBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H10F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90218192
Record name Diethyl 2,2-difluoromalonate
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Molecular Weight

196.15 g/mol
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CAS No.

680-65-9
Record name Diethyl 2,2-difluoromalonate
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Record name Diethyl 2,2-difluoromalonate
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Record name Diethyl difluoromalonate
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Record name DIETHYL 2,2-DIFLUOROMALONATE
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Synthetic Methodologies for Diethyl 2,2 Difluoromalonate

Direct Fluorination Approaches

Direct fluorination methods offer a straightforward route to Diethyl 2,2-difluoromalonate by replacing the enolic hydrogen atoms of a malonate derivative with fluorine. worktribe.com This has been achieved using a variety of electrophilic fluorinating agents over the years.

Electrophilic Fluorination of Malonate Enol Derivatives

The reaction of malonate enol derivatives with electrophilic fluorine sources is a common strategy for the synthesis of fluorinated malonates. The reactivity and selectivity of these reactions can be influenced by the choice of the fluorinating agent and the reaction conditions.

An early example of the synthesis of this compound involved the use of perchloryl fluoride (B91410) (FClO3). worktribe.com When perchloryl fluoride was passed through an ethanolic solution of sodium diethyl malonate, a mixture of diethyl malonate and this compound was unexpectedly produced instead of the monofluorinated product. worktribe.com However, by using two equivalents of sodium ethoxide and perchloryl fluoride, pure this compound could be obtained in high yield. worktribe.com This outcome is attributed to the fact that the initially formed diethyl fluoromalonate is a stronger acid than diethyl malonate, leading it to successfully compete for the available base and undergo a second fluorination. While effective, the highly oxidizing and potentially explosive nature of perchloryl fluoride has limited the widespread adoption of this method. worktribe.com

Reaction Conditions for Fluorination with Perchloryl Fluoride

Reactants Reagents Solvent Temperature Product(s)
Diethyl malonate 1 equiv. Sodium ethoxide, 1 equiv. FClO3 Ethanol (B145695) 10-15°C 50:50 mixture of diethyl malonate and this compound
Diethyl malonate 2 equiv. Sodium ethoxide, 2 equiv. FClO3 Ethanol 10-15°C This compound

N-fluoro-2,4,6-trimethylpyridinium triflate is another electrophilic fluorinating agent that has been used for the fluorination of carbanions. worktribe.comaspirasci.com This reagent reacts with the sodium salt of diethyl malonate to produce diethyl 2-fluoromalonate. worktribe.com The reactivity and selectivity of N-fluoropyridinium triflate salts can be adjusted by changing the substituents on the pyridine (B92270) ring, allowing for a tunable fluorinating system. aspirasci.com While this reagent is effective for monofluorination, the synthesis of this compound would require a subsequent fluorination step.

Catalytic Direct Fluorination with Elemental Fluorine Gas

The direct use of elemental fluorine gas for the fluorination of organic compounds was initially considered impractical due to its high reactivity and the potential for non-selective reactions. worktribe.com However, the development of catalytic systems has enabled the selective fluorination of malonate esters.

A significant advancement in the direct fluorination of diethyl malonate was the discovery that a catalytic amount of copper nitrate (B79036) (Cu(NO3)2·2.5H2O) could activate the substrate towards fluorination with elemental fluorine. worktribe.com This catalytic method allows for the high-yield preparation of diethyl 2-fluoromalonate. researchgate.net Further fluorination of the monofluorinated product would be necessary to obtain this compound.

The efficiency of the copper-catalyzed direct fluorination process has been optimized to improve its viability for large-scale manufacturing. acsgcipr.org Researchers have investigated the impact of various reaction parameters to enhance the yield and selectivity of the fluorination. An optimized direct fluorination process has been shown to have low material intensity and compares favorably with other synthetic methods in terms of environmental impact. acsgcipr.org

Key Parameters for Optimization of Copper-Catalyzed Fluorination

Parameter Description Impact on Reaction
Catalyst Loading The amount of copper catalyst used relative to the substrate. Affects reaction rate and cost-effectiveness. Lowering catalyst loading while maintaining high yield is desirable.
Concentration The concentration of reactants in the solvent. Can influence reaction kinetics and product selectivity.
Temperature The temperature at which the reaction is conducted. Affects reaction rate and can influence the formation of byproducts.

| Solvent | The medium in which the reaction is carried out. | Can impact the solubility of reactants and the stability of intermediates. |

Minimization of Difluorinated Side Products

In the synthesis of fluorinated malonates, the formation of a mixture of products, including both mono- and difluorinated compounds, is a significant challenge. The ratio of these products is highly dependent on the reaction conditions, particularly the stoichiometry of the base used. For instance, in the direct fluorination of dialkyl sodio-malonates, using one equivalent of sodium hydride (NaH) can result in a mixture containing 37% of the monofluorinated product and 23% of the difluorinated product. worktribe.com

To selectively synthesize the difluorinated product, an excess of the base is typically employed. When 2.25 equivalents of NaH are used, the yield of the difluorinated product increases to 37%, while the monofluorinated product is reduced to 14%. worktribe.com This indicates that a higher concentration of the enolate intermediate favors the introduction of a second fluorine atom.

Similarly, when using perchloryl fluoride (FClO₃) as the fluorinating agent, passing it through an ethanolic solution of sodium diethyl malonate can yield a 50:50 mixture of diethyl malonate and this compound. acs.org To obtain the pure this compound in high yield, two equivalents of both sodium ethoxide (NaOEt) and FClO₃ are necessary. acs.org

Effect of Reagent Stoichiometry on Product Distribution
Fluorinating AgentBaseBase EquivalentsMonofluorinated Product YieldDifluorinated Product Yield
Elemental FluorineNaH1.037%23%
Elemental FluorineNaH2.2514%37%
Perchloryl Fluoride (FClO₃)NaOEt2.0-High Yield

Selective Direct Fluorination Processes

Selective direct fluorination represents an efficient pathway to fluorinated compounds by converting a carbon-hydrogen bond to a carbon-fluorine bond, often using fluorine gas. acsgcipr.org While the direct fluorination of malonates was initially considered impractical, methods have been developed to achieve this transformation with improved selectivity. worktribe.com

One approach involves the fluorination of silyl (B83357) enol ethers of malonates with diluted fluorine gas. worktribe.com A more direct method that avoids the pre-formation of an enol ether involves the use of a catalyst. The addition of a catalytic amount of copper nitrate (Cu(NO₃)₂·2.5H₂O) has been shown to activate the malonate substrate, enabling its direct fluorination. worktribe.com

The CHEM21 project has evaluated the green metrics of three low-cost synthetic strategies for diethyl 2-fluoromalonate, including a selective direct fluorination process. This process demonstrates low material intensity and compares favorably to other methods in terms of environmental impact, highlighting its potential as an efficient and environmentally benign approach. acsgcipr.org

Approaches to Selective Direct Fluorination of Malonates
MethodSubstrateFluorinating AgentKey Feature
Purrington's MethodTrimethylsilyl-malonate derivatives (silyl enol ether)Dilute (5% in N₂) fluorine gasAvoids direct fluorination of the active methylene (B1212753) group. worktribe.com
Catalytic ActivationDiethyl MalonateElemental FluorineAddition of catalytic copper nitrate activates the substrate. worktribe.com

Indirect Synthesis Routes

Reaction of Diethyl Malonate with Fluorinating Agents

The use of electrophilic fluorinating agents offers a direct method for the synthesis of fluoromalonate esters by replacing the enolic hydrogen atoms with fluorine. worktribe.comacs.org A variety of such reagents have been developed and utilized over the years.

One of the earliest examples involved the use of perchloryl fluoride (FClO₃). acs.org However, due to its highly oxidizing and potentially explosive nature, its application has been limited. acs.org More contemporary and safer reagents have since been developed. N-fluorobenzenesulfonimide (NFSI) is used for the asymmetric fluorination of prochiral malonate esters. acs.org Another widely used reagent is Selectfluor, which has been shown to react with the diethyl 2-phenylmalonate salt to afford the fluorinated product in a near-quantitative yield of 93%. acs.org

N-fluoro-2,4,6-trimethylpyridinium triflate is another effective reagent that reacts with the sodium salt of diethyl malonate to produce diethyl 2-fluoromalonate. worktribe.com

Electrophilic Fluorinating Agents for Malonate Esters
Fluorinating AgentAbbreviationSubstrateNoteworthy Results
Perchloryl fluorideFClO₃Sodium diethyl malonateCan produce a mixture or the pure difluorinated product depending on stoichiometry. acs.org
N-fluorobenzenesulfonimideNFSIProchiral malonate estersUsed for asymmetric fluorination. acs.org
Selectfluor-Diethyl 2-phenylmalonate saltYields of up to 93%. acs.org
N-fluoro-2,4,6-trimethylpyridinium triflate-Sodium diethyl malonateProduces diethyl 2-fluoromalonate. worktribe.com

Multi-step Reaction Pathways from Readily Available Starting Materials

Ethyl Chloroacetate (B1199739) to Diethyl Malonate

A common industrial synthesis of diethyl malonate begins with chloroacetic acid, a readily available precursor. google.comgoogle.com The process generally involves several key steps:

Neutralization: Chloroacetic acid is neutralized with a base, such as sodium carbonate, to form sodium chloroacetate. google.comgoogle.com

Cyanation: The resulting sodium chloroacetate solution is then reacted with sodium cyanide to produce a sodium cyanoacetate (B8463686) solution. google.comgoogle.com

Acidification: The sodium cyanoacetate is acidified, typically with a strong acid like hydrochloric acid, to generate cyanoacetic acid. google.com

Esterification: Finally, the cyanoacetic acid undergoes esterification with ethanol in the presence of a catalyst, such as sulfuric acid or 12-tungstophosphoric acid, to yield diethyl malonate. google.comgoogle.com

This multi-step process provides a reliable route to diethyl malonate from inexpensive starting materials.

Bromination to Diethyl 2-Bromomalonate

Diethyl 2-bromomalonate is a key intermediate that can be prepared by the bromination of diethyl malonate. orgsyn.org This reaction is typically carried out by treating diethyl malonate with bromine. orgsyn.org The reaction can be performed without a solvent or in a solvent such as carbon tetrachloride. orgsyn.org A slight excess of bromine is often used to ensure the complete conversion of the starting material. orgsyn.org The reaction proceeds with the evolution of hydrogen bromide gas. orgsyn.org The product can then be purified by distillation under reduced pressure. orgsyn.org

Formation of Diethyl 2-Malonylacetate

While the direct conversion of diethyl 2-malonylacetate to this compound is not extensively documented, a related process involves the fluorination of dialkyl 2-formylmalonates. In this alternative approach, dialkyl 2-formylmalonates readily react with elemental fluorine to produce dialkyl 2-fluoro-2-formylmalonates. These intermediates can subsequently be deformylated to yield the monofluorinated product exclusively. This suggests a potential, albeit indirect, pathway from a C-acylated malonate to a fluorinated malonate derivative.

Fluorination with Fluorine Gas

The direct fluorination of diethyl malonate using elemental fluorine gas is a method that can lead to both mono- and di-fluorinated products. The selectivity of this reaction is highly dependent on the stoichiometry of the base used. The reaction of the sodium salt of diethyl malonate with fluorine gas typically results in a mixture of diethyl fluoromalonate and this compound.

Early investigations into the direct fluorination of malonate esters with elemental fluorine were challenging. However, it was later demonstrated that the fluorination of dialkyl sodio-malonates in an acetonitrile (B52724) solution yields a mixture of mono- and di-fluorinated products. The ratio of these products can be controlled by the number of base equivalents used. For instance, using one equivalent of sodium hydride (NaH) resulted in 37% of the mono-fluorinated and 23% of the di-fluorinated product. When 2.25 equivalents of NaH were used, the di-fluorinated product became the major component at 37%, with the mono-fluorinated product at 14%.

Starting MaterialBase (Equivalents)Product(s)Yield(s)
Diethyl Malonate1.0 eq. NaHDiethyl fluoromalonate37%
This compound23%
Diethyl Malonate2.25 eq. NaHDiethyl fluoromalonate14%
This compound37%

Another electrophilic fluorinating agent, perchloryl fluoride (FClO3), was used in early studies. Passing FClO3 through an ethanolic solution of sodium diethyl malonate yielded a 50:50 mixture of diethyl malonate and this compound. However, when two equivalents of sodium ethoxide (NaOEt) and FClO3 were used, pure this compound was obtained in high yield.

Halogen Exchange Processes

Halogen exchange, or "Halex," represents a significant industrial route for the synthesis of fluorinated organic compounds. This typically involves the substitution of a chlorine or bromine atom with fluorine using a fluoride salt. While many documented procedures focus on the synthesis of diethyl 2-fluoromalonate from diethyl chloromalonate, the principles can be extended to the synthesis of the di-fluoro analogue from a di-halo precursor.

A procedure developed by Bayer for the synthesis of diethyl 2-fluoromalonate involves the halogen exchange of diethyl chloromalonate. This process utilizes a combination of triethylamine (B128534) and triethylamine trihydrofluoride (Et3N·3HF) as the fluorinating agent. This method has been reported to produce diethyl 2-fluoromalonate in an 82% yield. While this specific procedure is documented for the mono-fluorination of a chloro-malonate, it highlights the use of amine-hydrogen fluoride complexes in halogen exchange reactions.

Similar to the Bayer process, Solvay developed a halogen exchange method for the large-scale production of diethyl 2-fluoromalonate from diethyl chloromalonate. This process employs a 1,5-diazabicyclo[4.3.0]non-5-ene (DBN)·HF complex as the source of fluoride ions. This method is reported to achieve a 91% conversion to diethyl 2-fluoromalonate, demonstrating its high efficiency for industrial applications.

Acylation of Ethyl Bromofluoroacetate

An alternative synthetic route involves the acylation of fluoroacetic acid derivatives. One such method is the acylation of ethyl bromofluoroacetate. In this procedure, ethyl bromofluoroacetate is reacted with tributylphosphine (B147548) to form an ylide. This ylide is then acylated with ethyl chloroformate to yield diethyl 2-fluoromalonate. While this specific example leads to the mono-fluorinated product, it demonstrates the principle of constructing the malonate backbone through acylation of a halogenated fluoroacetate (B1212596) derivative.

Solvolysis of Hexafluoropropene (B89477)

The reaction involving hexafluoropropene and ethanol is a recognized strategy for the synthesis of fluorinated malonic esters. However, this method is primarily documented for the preparation of diethyl 2-fluoromalonate rather than this compound. The process is a multi-step sequence initiated by the reaction of hexafluoropropene with an alcoholic solution of a sodium alkoxide.

The reaction mechanism commences with the conjugate addition of an alcohol to hexafluoropropene, which results in the formation of an ether intermediate. This ether is subsequently hydrolyzed using concentrated sulfuric acid to yield an alkyl 2,3,3,3-tetrafluoropropanoate. In the next phase, this ester intermediate is treated with an alcoholic sodium alkoxide solution. This step induces the elimination of hydrogen fluoride, leading to the formation of a corresponding acrylic acid derivative. This derivative readily undergoes further substitution, which is then followed by an acidic hydrolysis to produce the final dialkyl fluoromalonate product.

While this pathway is established for monofluorinated products, the direct synthesis of this compound through the solvolysis of hexafluoropropene is not extensively reported in scientific literature. Alternative methods, such as electrophilic fluorination, have been shown to yield the difluoro compound. For instance, the treatment of diethyl malonate with two equivalents of sodium ethoxide and perchloryl fluoride results in the formation of pure this compound in high yield.

Preparation from Difluoromalonyl Chloride

A more direct and targeted approach for the synthesis of this compound is through the use of difluoromalonyl chloride as a key intermediate. This process can be effectively divided into two main stages: the synthesis of difluoromalonyl chloride from its corresponding acid, and its subsequent esterification with ethanol.

The precursor, difluoromalonic acid, can be synthesized through methods such as the oxidative degradation of polyfluorocyclohexenes . Another viable route to difluoromalonic acid is through a halogen exchange reaction, starting from dichloroacetic acid alfa-chemical.com. Once difluoromalonic acid is obtained, it is converted into difluoromalonyl chloride. This transformation is typically achieved by reacting the acid with phosphorus oxychloride google.comgoogle.com.

The resulting difluoromalonyl chloride is a highly reactive acyl chloride. The final step in this synthetic sequence is the esterification of difluoromalonyl chloride with ethanol. This reaction is characteristic of acyl chlorides, which readily react with alcohols to form esters chemguide.co.ukmasterorganicchemistry.com. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen atom of ethanol attacks the electrophilic carbonyl carbon of the difluoromalonyl chloride. This is followed by the elimination of a chloride ion, leading to the formation of this compound and hydrogen chloride as a byproduct. The reaction is typically vigorous and may be performed in a suitable solvent to control the reaction rate.

Reactant 1 Reactant 2 Reagent/Catalyst Product Reference
Difluoromalonic acidPhosphorus oxychloride-Difluoromalonyl chloride google.comgoogle.com
Difluoromalonyl chlorideEthanol-This compound chemguide.co.ukmasterorganicchemistry.com

Reactivity and Mechanistic Investigations of Diethyl 2,2 Difluoromalonate

Nucleophilic Reactivity of Diethyl 2,2-difluoromalonate

Unlike its non-fluorinated counterpart, diethyl malonate, this compound lacks acidic α-protons on the central carbon. This structural feature prevents it from readily forming a stabilized carbanion through deprotonation, which is the typical first step for malonic esters to act as nucleophiles (Michael donors) in reactions like the Michael addition. wikipedia.orgspcmc.ac.in The reactivity of related monofluorinated malonate esters, however, demonstrates that fluorinated carbanions can serve as effective nucleophiles. For these monofluorinated analogues, the presence of a single fluorine atom still allows for deprotonation to generate a nucleophilic species capable of participating in various carbon-carbon bond-forming reactions, including enantioselective Michael additions. nih.gov

Influence of Fluorine Atoms on Central Carbon Electrophilicity

The two fluorine atoms on the central carbon of this compound exert a powerful influence on the molecule's electronic properties. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect significantly polarizes the adjacent carbon-carbon and carbon-fluorine bonds. chinesechemsoc.org

A primary consequence of this is the increased electrophilicity of the adjacent carbonyl carbons. The gem-difluoro group withdraws electron density from the entire propanedioate backbone, making the carbonyl carbons more susceptible to nucleophilic attack compared to those in non-fluorinated diethyl malonate. While the central (C2) carbon itself is not typically an electrophilic center, the electronic pull of the attached fluorines is relayed to the carbonyl (C1 and C3) positions. This enhanced electrophilicity is a key feature of gem-difluoroalkene functionalities, which are known to be highly susceptible to nucleophilic attack at the difluorinated carbon. nih.govcas.cn However, in the saturated system of this compound, this effect primarily serves to activate the carbonyl groups toward nucleophiles. The destabilizing effect of additional fluorine atoms on a partially positive carbon in an SN2 transition state suggests that direct nucleophilic displacement at the central carbon is unlikely. acs.org

Mechanistic Studies of Associated Reactions

The Michael addition is a conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.org In a typical Michael reaction involving malonic esters, a base is used to deprotonate the acidic methylene (B1212753) proton, generating a resonance-stabilized enolate that acts as the nucleophile. spcmc.ac.inbyjus.com

The mechanism proceeds in three general steps:

Deprotonation: A base removes a proton from the carbon positioned between the two electron-withdrawing groups of the Michael donor to form a stabilized carbanion (enolate). byjus.commasterorganicchemistry.com

Conjugate Addition: The nucleophilic enolate attacks the β-carbon of the electrophilic α,β-unsaturated compound, forming a new carbon-carbon bond and a new enolate intermediate. wikipedia.orgmasterorganicchemistry.com

Protonation: The resulting enolate is protonated by the conjugate acid of the base or the solvent to yield the final 1,5-dicarbonyl product. masterorganicchemistry.com

While this compound itself is not a conventional Michael donor due to the absence of α-protons, its non-fluorinated and monofluorinated analogs are classic examples. wikipedia.org The study of these reactions provides insight into the factors governing the reactivity of malonate derivatives.

The choice of solvent can significantly impact the rate and stereoselectivity of reactions involving malonate derivatives, such as the Michael addition. nih.govlongdom.org The solvent influences the solubility of reactants and catalysts, the stability of intermediates, and the efficacy of the base used. rsc.orgacs.org

In studies of Michael additions with diethyl malonate, a range of polar and non-polar solvents have been investigated. Toluene is often found to be a suitable non-polar solvent, providing good enantioselectivity in asymmetric catalysis. longdom.orgacs.org In some cases, protic solvents like ethanol (B145695) have been shown to yield the best enantioselectivity, while ethereal solvents can increase the reaction rate. nih.govrsc.org The poor solubility of certain catalyst systems in some solvents can lead to sluggish transformations. rsc.org

Table 1: Effect of Solvent on a Catalyzed Michael Addition of Diethyl Malonate
EntrySolventOutcome SummaryReference
1TolueneGenerally provides good enantioselectivity. longdom.orgacs.org longdom.orgacs.org
2Ethanol (EtOH)Can provide the best enantioselectivity in certain systems. nih.govrsc.org nih.govrsc.org
3Methanol (MeOH)Lower enantioselectivity compared to Toluene in tested systems. longdom.org longdom.org
4Tetrahydrofuran (THF)Can lead to lower enantiomeric purity compared to less polar solvents. acs.org acs.org
5Dichloromethane (DCM)Lower enantioselectivity compared to Toluene in tested systems. longdom.org longdom.org
6EtherConsiderably improves reaction rate but may have poor catalyst solubility. nih.govrsc.org nih.govrsc.org

A notable reaction cascade in modern organofluorine chemistry is the fluorination/1,2-aryl migration/cyclization sequence. This process has been developed for the efficient, metal-free synthesis of complex fluorinated heterocycles, such as 4-fluoro-1,3-benzoxazepines, starting from readily available styrenes. nih.govresearchgate.net

The mechanism is initiated by the reaction of a styrene (B11656) derivative with an electrophilic fluorinating agent, often a bench-stable cyclic hypervalent iodine(III) fluoro reagent. nih.gov Mechanistic investigations using isotopically labeled substrates have revealed a complex pathway that proceeds through the following key steps:

Electrophilic Fluorination: The hypervalent iodine reagent delivers a fluorine atom to the alkene, forming a fluorinated carbocation intermediate.

1,2-Aryl Migration: An adjacent aryl group migrates to the carbocationic center. This step is often stereoselective.

Cyclization: An intramolecular nucleophile, such as a tethered amide or carbamate, attacks the newly formed carbocation, leading to the formation of a heterocyclic ring system. nih.govresearchgate.net

This cascade provides an efficient route to structurally diverse fluorinated molecules with high yields and stereoselectivity. nih.gov While this reaction is a significant process in organofluorine synthesis, its direct application using this compound as a starting material is not described in the researched literature.

Applications of Diethyl 2,2 Difluoromalonate in Advanced Organic Synthesis

Introduction of Difluoromethylene Groups

The difluoromethylene group is a bioisostere of an ether oxygen or a carbonyl group and can significantly modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability. Diethyl 2,2-difluoromalonate serves as a key starting material for incorporating this group into aliphatic chains.

A primary strategy involves the transformation of the malonate ester into a 2,2-difluoro-1,3-diaminopropane unit. This conversion is a critical step that allows for the integration of a CF2 group within a carbon backbone. Research has shown that the incorporation of these 2,2-difluoro-1,3-diaminopropyl segments is a viable method for accessing complex bioactive structures. acs.org This approach leverages the core difluorinated carbon of the malonate to build more elaborate aliphatic systems.

Key Transformation:

Starting Material Key Intermediate Application

Building Block for Fluorinated Heterocycles

The synthesis of fluorinated heterocycles is an area of intense research, driven by the prevalence of such structures in life science applications. This compound is a practical precursor for constructing these ring systems. acs.orgworktribe.com The two ester functionalities provide reactive sites for cyclization reactions, while the CF2 group is carried into the final heterocyclic framework.

Cyclam (1,4,8,11-tetraazacyclotetradecane) and its derivatives are macrocyclic compounds known for their ability to form stable complexes with metal ions. The introduction of fluorine into the cyclam backbone can fine-tune these complexing properties. This compound is instrumental in the synthesis of fluorinated cyclam systems. acs.orgworktribe.com

The synthetic route involves converting the malonate into fluorinated malonamides and subsequently into 2,2-difluoro-1,3-diaminopropane. This difluorinated diamine is then used as a key segment in the multi-step construction of the macrocyclic cyclam ring, resulting in a macrocycle containing a gem-difluoro group on its carbon backbone. acs.org

General Synthetic Pathway for Fluorinated Cyclam:

StepDescriptionPrecursor/Intermediate
1AminationThis compound reacts with amines to form a difluoromalonamide. worktribe.com
2ReductionThe difluoromalonamide is reduced to yield 2,2-difluoro-1,3-diaminopropane. worktribe.com
3MacrocyclizationThe difluorinated diamine is reacted with other appropriate building blocks to form the fluorinated cyclam ring. acs.org

Derivations of Fluorooxindoles

The synthesis of fluorooxindole derivatives using this compound as a starting material is not a commonly documented pathway in chemical literature. The established methods for creating the fluorooxindole scaffold typically rely on precursors that possess a single fluorine atom at the α-position. For instance, the synthesis of fluorooxindole derivatives has been successfully achieved using diethyl 2-fluoromalonate. This process involves a nucleophilic aromatic substitution reaction with ortho-fluoronitrobenzene substrates, followed by steps of decarboxylation, esterification, and a final reductive cyclisation to form the target molecule beilstein-journals.orgnih.govworktribe.comzendy.io. The key to this strategy is the presence of an acidic proton on the carbon bearing the fluorine atom in diethyl 2-fluoromalonate, which allows for the formation of a necessary carbanion intermediate. This compound lacks this acidic proton, rendering it unsuitable for this specific synthetic route.

Synthesis of Fluorinated Lactams

There is limited to no specific information available in the surveyed literature detailing the direct application of this compound for the synthesis of fluorinated lactams. Methodologies for creating fluorinated δ-lactams often utilize chiral α-fluoromalonate derivatives which undergo stereoselective intramolecular amidation d-nb.inforesearchgate.net. These reactions are sensitive to reaction conditions, with solvent choice playing a critical role in determining the stereochemical outcome d-nb.info. The synthetic strategies reported for these heterocycles consistently start with monofluorinated malonate esters rather than their difluorinated counterparts.

Benzodiazepine (B76468) Synthesis

The use of this compound as a building block for the synthesis of benzodiazepine frameworks is not described in the available scientific literature. The synthesis of the benzodiazepine core is a well-established area of medicinal chemistry, with common methods including the condensation reaction between o-phenylenediamines and various ketones or β-dicarbonyl compounds researchgate.netnih.gov. While malonate esters can be employed in related heterocyclic syntheses, the specific utility of the 2,2-difluoro variant in forming benzodiazepines has not been reported.

Synthesis of Fluorinated Carboxylic Acid Derivatives

Formation of α-Fluorocarboxylic Acids

This compound is not a direct precursor for the general synthesis of α-fluorocarboxylic acids. The hydrolysis of this compound yields 2,2-difluoromalonic acid. Subsequent heating of this intermediate leads to decarboxylation, producing difluoroacetic acid, a distinct compound from a generic α-monofluorocarboxylic acid. The synthesis of α-fluorocarboxylic acids is more commonly achieved through other methods, such as the direct fluorination of silyl (B83357) ketene (B1206846) acetals using dilute fluorine gas acs.org.

Synthesis of 2-Fluoro-2-arylacetic Acid Derivatives

The synthesis of 2-fluoro-2-arylacetic acid derivatives starting from this compound is not a reported transformation. The established route to these valuable compounds utilizes diethyl 2-fluoromalonate as the key building block beilstein-journals.orgnih.govworktribe.comzendy.io. This strategy involves a nucleophilic aromatic substitution reaction between the carbanion of diethyl 2-fluoromalonate and an activated aryl halide, followed by hydrolysis and decarboxylation of one of the ester groups to yield the final 2-fluoro-2-arylacetic acid product beilstein-journals.org. The chemical properties of this compound, specifically the absence of an ionizable proton at the C2 position, preclude its use in this particular synthetic pathway.

Alkylation Reactions

The presence of two electron-withdrawing fluorine atoms significantly influences the reactivity of the central carbon atom in this compound, making it a versatile substrate for various alkylation reactions.

Palladium-Catalyzed Allylation

The palladium-catalyzed allylic alkylation, or Tsuji-Trost reaction, is a powerful method for forming carbon-carbon bonds. This reaction involves the palladium-catalyzed substitution of a substrate containing a leaving group in an allylic position with a nucleophile. worktribe.com While diethyl malonate is a classic nucleophile in this reaction, the principles extend to its fluorinated analogs. worktribe.com

The general mechanism of the Tsuji-Trost reaction involves the coordination of a Pd(0) catalyst to the double bond of an allylic compound, followed by oxidative addition to form a π-allylpalladium(II) complex. The nucleophile, in this case, the enolate of this compound, then attacks this complex. This nucleophilic attack typically occurs on the face of the π-allyl system opposite to the palladium metal. nih.gov The reaction is highly valuable for its ability to create complex molecules under mild conditions and has been adapted for asymmetric synthesis through the use of chiral ligands. worktribe.com

Although specific studies detailing the use of this compound in the Tsuji-Trost reaction are not extensively documented in the provided search results, its application can be inferred from the broad scope of malonate derivatives successfully employed in this transformation. The reaction would proceed as depicted in the following general scheme:

General Scheme of Palladium-Catalyzed Allylation:

Reactants: this compound, Allylic compound with a leaving group (e.g., acetate, carbonate)

Catalyst: Pd(0) complex (e.g., Pd(PPh₃)₄)

Base: To generate the malonate enolate (e.g., NaH, t-BuOK)

Product: Diethyl 2-allyl-2,2-difluoromalonate

The resulting product, a diallylated or monoallylated difluoromalonate, serves as a precursor for more complex structures, for instance, through ring-closing metathesis. researchgate.netresearchgate.net

Cross-Coupling with Aryl Halides

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds. Research has demonstrated the successful coupling of diethyl fluoromalonate, a close structural analog of this compound, with a variety of aryl halides. acs.org These reactions provide a direct route to α-aryl-α-fluoro compounds.

The process involves the reaction of electron-poor, electron-rich, and sterically hindered aryl bromides and chlorides with the fluorinated malonate ester in the presence of a palladium catalyst and a sterically hindered phosphine (B1218219) ligand. acs.org

Parameter Details
Substrates Diethyl fluoromalonate
Aryl bromides and chlorides (electron-rich, electron-poor, sterically hindered)
Catalyst System Palladium source
Sterically hindered phosphine ligands (e.g., P(t-Bu)₃)
Products Diethyl 2-aryl-2-fluoromalonates

This methodology is significant as it allows for the introduction of a fluorinated quaternary center, a valuable motif in medicinal chemistry and materials science. The reaction conditions are generally mild, and the use of specialized ligands enhances the scope and efficiency of the transformation. acs.org

Reactions with C=N Bonds (e.g., N-Boc Aldimines)

The reaction of nucleophiles with carbon-nitrogen double bonds, such as those found in imines and their derivatives, is a cornerstone of amine synthesis. While direct examples of this compound reacting with N-Boc aldimines were not found in the provided search results, the reactivity of related malonate systems provides a strong precedent. For instance, diethyl N-Boc-iminomalonate, which features a C=N bond, serves as a highly reactive electrophilic glycine (B1666218) equivalent. It readily reacts with organomagnesium reagents to form substituted aryl N-Boc-aminomalonates, which can then be hydrolyzed to produce arylglycines.

This suggests that the enolate of this compound could, in principle, act as a nucleophile in a Mannich-type reaction with N-Boc aldimines. Such a reaction, likely catalyzed by a suitable Lewis or Brønsted acid, would provide access to β-amino-α,α-difluoro esters, which are valuable precursors for synthesizing fluorinated β-amino acids.

Hypothetical Mannich-Type Reaction:

Nucleophile: Enolate of this compound

Electrophile: N-Boc aldimine

Expected Product: Diethyl 2-(1-(Boc-amino)alkyl)-2,2-difluoromalonate

Formation of Fluorinated Diamides

Fluorinated diamides are important structural motifs in various fields, including medicinal chemistry. Dialkyl fluoromalonates, including by extension this compound, are convenient precursors for the synthesis of these compounds. worktribe.comacs.org The preparation is typically straightforward, involving the reaction of the fluorinated malonate ester with an appropriate amine. worktribe.comacs.org

This amidation reaction replaces the two ester groups with amide functionalities, leading to the formation of a 2,2-difluoromalonodiamide. The reaction conditions can be adjusted based on the reactivity of the amine.

Reactant 1 Reactant 2 Product Significance
This compoundPrimary or Secondary Amine2,2-DifluoromalonodiamidePrecursor to complex fluorinated heterocycles and macrocycles. worktribe.comacs.org

These resulting fluorinated diamides are versatile building blocks for synthesizing more complex structures, such as fluorinated heterocycles and macrocycles like cyclams (1,4,8,11-tetraazacyclotetradecane), which are known to form stable complexes with metal ions. worktribe.comacs.org

Application in Catalyst Development and Catalytic Systems

While this compound is not typically a catalyst or a ligand itself, it serves as a crucial substrate in the study and development of catalytic systems. Its diallylated derivative, diethyl 2,2-diallylmalonate, has been utilized in important catalytic reactions such as ring-closing metathesis (RCM) and radical ring-closing reactions. researchgate.netresearchgate.net

These studies use diethyl 2,2-diallylmalonate as a model substrate to evaluate the efficacy of new catalysts, optimize reaction conditions, and understand reaction mechanisms. For example, its use in visible-light-mediated iron-catalyzed atom transfer radical addition (ATRA) reactions helps to demonstrate the versatility and functional group tolerance of the catalytic protocol. researchgate.net The successful cyclization of this substrate provides a clear indication of the catalyst's ability to form carbon-carbon bonds in a controlled manner.

The application of this compound and its derivatives in these contexts is instrumental for advancing the field of catalysis, leading to the development of more efficient and selective synthetic methodologies.

Role of Diethyl 2,2 Difluoromalonate in Medicinal Chemistry Research

Synthesis of Fluorinated Pharmaceutical Compounds

Research has demonstrated that fluoromalonate derivatives are pivotal in the synthesis of various heterocyclic structures, which form the core of many pharmaceutical agents. acs.org For instance, fluorinated pyrimidine (B1678525) and quinoline (B57606) derivatives, which are precursors for novel antibacterial drugs, can be synthesized using fluoromalonates. acs.orgworktribe.com The synthesis of these complex fluorinated molecules often leverages the reactivity of the malonate ester group for further chemical transformations. acsgcipr.org One of the earliest methods for producing Diethyl 2,2-difluoromalonate involved the electrophilic fluorination of sodium diethyl malonate using perchloryl fluoride (B91410) in an ethanolic solution. acs.org

The versatility of this compound and its monofluorinated counterpart, Diethyl 2-fluoromalonate, makes them valuable reagents for creating new chemical entities for life-science applications. acs.org Their use allows chemists to access new fluorinated chemical spaces, particularly for aliphatic systems where a fluorine atom is attached to an sp3-hybridized carbon. acs.org

Table 1: Examples of Fluorinated Heterocycles Synthesized Using Fluoromalonate Derivatives

Precursor Synthesized Heterocycle Class Potential Application Reference
Diethyl fluoromalonate 5-Fluoropyrimidines Antibacterial Agents acs.org
Dimethyl 2-fluoromalonate 3-Fluoroquinolines Antibacterial Agents worktribe.com
Diethyl 2-fluoromalonate Fluorotetrahydroquinolines Pharmaceuticals, Agrochemicals chimia.chresearchgate.net

Development of Antiviral Compounds (e.g., RNA-dependent RNA polymerases inhibitors)

RNA-dependent RNA polymerase (RdRp) is a critical enzyme for the replication of RNA viruses, making it a prime target for antiviral drug development. nih.govtcichemicals.com While direct evidence of this compound being used to synthesize known RdRp inhibitors is not prominent in published literature, the foundational malonate structure is relevant in this field.

A notable example is the antiviral drug Favipiravir, a selective inhibitor of viral RdRp, whose total synthesis can be achieved starting from Diethyl malonate (the non-fluorinated analog). researchgate.net This indicates the utility of the malonate scaffold for building the necessary heterocyclic systems required for antiviral activity.

Furthermore, research into new potential antiviral agents has explored complex derivatives of malonates. One study reported the synthesis of Diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate, a novel compound investigated as a potential drug candidate against COVID-19 by targeting the main protease. nih.gov Although this targets a different viral enzyme, it highlights the continued interest in malonate derivatives for creating molecules with antiviral potential. The incorporation of fluorine via this compound could be a logical next step in modifying such compounds to enhance their therapeutic properties.

Application in Agrochemical Synthesis

The principles that make fluorination attractive in pharmaceuticals also apply to agrochemical research. Introducing fluorine can lead to compounds with greater efficacy, stability, and targeted biological activity. This compound's role as a fluorinated building block is therefore also relevant to the synthesis of modern agrochemicals. researchgate.net

The development of selectively fluorinated heterocyclic systems is crucial for creating commercially significant agrochemicals. chimia.chresearchgate.net The malonate backbone, provided by compounds like Diethyl malonate, is a fundamental component in the synthesis of many herbicides and pesticides. nbinno.com By using this compound, chemists can create fluorinated analogues of established agrochemicals or discover new active compounds with improved properties.

The agrochemical industry heavily relies on Diethyl malonate for the synthesis of effective herbicides and pesticides. nbinno.com The reactive central carbon of the malonate structure allows for the attachment of various functional groups that are essential for the compound's biological activity against pests and weeds. nbinno.com Several pesticides are produced from Diethyl malonate, including sethoxydim (B610796) and certain derivatives of 2-amino-4-chloro-6-methoxypyrimidine. wikipedia.org The use of this compound provides a direct pathway to introduce a difluoromethyl group, potentially enhancing the potency or altering the mode of action of these pesticidal compounds.

Table 2: Agrochemicals Derived from Diethyl Malonate

Compound Class Example Starting Material Application Reference
Cyclohexanedione Sethoxydim Diethyl malonate Herbicide wikipedia.org
Pyrimidine derivatives 2-amino-4-chloro-6-methoxypyrimidine derivatives Diethyl malonate Pesticide wikipedia.org

Building Block for Specialty Materials and Polymers

Beyond life sciences, the malonate structure is a versatile intermediate in fine chemical synthesis, including the creation of specialty materials and polymers. nbinno.com Diethyl malonate serves as a starting material for complex organic molecules used in dyes and advanced materials. nbinno.com

The introduction of fluorine into polymers is known to confer unique properties such as thermal stability, chemical resistance, and altered surface properties (e.g., hydrophobicity). While specific research detailing the polymerization of this compound is limited, its structural similarity to Diethyl malonate suggests its potential as a monomer or precursor for creating fluorinated polymers. By incorporating the difluoromalonate unit, it is possible to develop new polymers with specialized characteristics suitable for high-performance applications. For example, polymers can be synthesized from malonyl chloride (derived from malonic acid), demonstrating the feasibility of using the malonate core as a repeating unit in a polymer chain. researchgate.net

Advanced Research Directions and Emerging Applications

Asymmetric Synthesis Incorporating Diethyl 2,2-difluoromalonate

Asymmetric synthesis is a critical area of organic chemistry focused on creating chiral molecules, which are essential for the development of many pharmaceuticals and biologically active compounds. uwindsor.ca The goal is to convert an achiral starting material into a chiral product with a preference for one of two possible enantiomers. uwindsor.cayork.ac.uk This control over stereochemistry is typically achieved through the use of chiral auxiliaries, reagents, or catalysts. york.ac.uk

While direct applications of this compound in asymmetric synthesis are still an emerging area of research, its structure makes it a promising candidate for creating complex fluorinated chiral molecules. The gem-difluoro group can significantly influence the electronic and steric environment of a molecule, potentially leading to high levels of stereocontrol in chemical reactions. Future research may focus on developing methods to incorporate this difluorinated building block into larger molecules using established asymmetric strategies, such as enantioselective alkylation or aldol (B89426) reactions, to synthesize novel, fluorinated compounds with specific three-dimensional structures. rsc.org The development of new chiral auxiliaries, such as chiral oxazolidinones, could also facilitate the use of this compound in stereocontrolled synthetic pathways. nih.gov

Investigating Biochemical and Physiological Effects

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. This compound serves as a key intermediate and raw material in the synthesis of pharmaceuticals and agrochemicals, suggesting its role as a precursor to biologically active compounds. fishersci.ca

Direct research into the specific biochemical and physiological effects of this compound itself is limited. nih.gov However, its utility as a building block implies that the difluoromalonate structural motif is present in more complex molecules designed to interact with biological systems. Future investigations could explore the compound's own potential bioactivity or its metabolic fate. Understanding these effects is crucial for assessing the safety and potential therapeutic applications of any resulting pharmaceuticals or agrochemicals.

Use as Fluorinated Electrolyte Additives in Battery Technology Research

In the field of energy storage, particularly lithium-ion batteries, electrolyte additives play a crucial role in improving performance, longevity, and safety. google.comgoogle.com Fluorinated compounds are of particular interest because they can help form a stable protective layer on the surface of the battery's electrodes. sigmaaldrich.com

This compound is being investigated as a potential fluorinated additive. The advantages of using such additives include an increase in the number of charge/discharge cycles a battery can endure and a slower rate of battery aging. google.comgoogle.com Although not yet in widespread commercial use, research into fluorinated malonates and related structures is driven by the need for more robust and higher-performance batteries for applications ranging from electric vehicles to portable electronics. researchgate.net

Influence on Solid-Electrolyte Interphase (SEI) Formation on SiOx Anodes

One of the most critical functions of an electrolyte additive is its contribution to the formation of the solid-electrolyte interphase (SEI). The SEI is a microscopic layer that forms on the anode surface during the first few charging cycles due to the decomposition of the electrolyte. nih.govnih.gov A well-formed SEI is essential for stable battery operation, as it allows lithium ions to pass through while preventing further decomposition of the electrolyte. researchgate.net

For next-generation anodes like silicon oxide (SiOx), which undergo significant volume changes during charging and discharging, a robust and flexible SEI is paramount. sigmaaldrich.com Fluorinated additives are known to create an SEI rich in lithium fluoride (B91410) (LiF), which enhances stability. researchgate.net It is hypothesized that this compound, upon electrochemical decomposition, can contribute fluorine to the anode surface, forming a more resilient SEI. This could help mitigate the mechanical stress and fracturing that can occur on silicon-based anodes, leading to improved cycle life and capacity retention. osti.gov

Correlation between Molecular Structure and Decomposition Kinetics

The effectiveness of an electrolyte additive is intrinsically linked to its molecular structure and how it decomposes. The decomposition kinetics—the rate and mechanism of the breakdown of the molecule—determine the composition and quality of the resulting SEI layer.

For this compound, the key structural features are the strong carbon-fluorine (C-F) bonds and the ester functional groups. It is theorized that during the initial charging of a battery, the ester groups are reduced at the low potential of the anode surface. This controlled decomposition would ideally release fluoride ions that can then form stable inorganic components like LiF within the SEI. The presence of the two fluorine atoms on the same carbon atom is expected to influence the reduction potential and the subsequent reaction pathway. Understanding these structure-property relationships is a key area of ongoing research, aiming to design and synthesize new additives with tailored decomposition profiles for optimal battery performance.

Development of New Synthetic Methods

The broader adoption of this compound hinges on the availability of efficient and scalable synthetic methods. Research in this area focuses on improving existing processes and discovering new routes to this valuable compound. Current strategies often involve the fluorination of diethyl malonate.

One promising approach is selective direct fluorination, which uses elemental fluorine (F₂) gas under controlled conditions. acsgcipr.org This method can be highly efficient but requires specialized equipment to handle the reactive nature of fluorine gas. semanticscholar.org Other methods include halogen exchange (Halex) processes or the use of electrophilic fluorinating agents. acsgcipr.org The development of novel catalytic systems that can facilitate the difluorination of malonic esters with higher selectivity and under milder conditions remains a significant goal for synthetic chemists.

Green Chemistry Metrics and Sustainable Synthesis

As the chemical industry moves towards more environmentally friendly practices, the principles of green chemistry are increasingly applied to the synthesis of important compounds like this compound. nih.gov This involves evaluating synthetic routes based on metrics such as atom economy, process mass intensity (PMI), energy consumption, and the use of hazardous substances. unife.it

For the related compound diethyl 2-fluoromalonate, studies have compared the green credentials of different synthetic strategies. acsgcipr.orgsemanticscholar.org The selective direct fluorination process, for instance, has been shown to be a more environmentally benign approach compared to traditional methods like the Halex process, as demonstrated by its lower PMI. acsgcipr.org A lower PMI value indicates that less waste is generated per kilogram of product.

Future research will focus on applying these green chemistry principles to the synthesis of this compound. The goal is to develop sustainable processes that minimize waste, reduce energy consumption, and avoid the use of toxic reagents and solvents, making the production of this key chemical intermediate both economically viable and environmentally responsible. acsgcipr.orgsemanticscholar.org

Table 1. Comparison of Green Chemistry Metrics for Synthesis of Diethyl 2-fluoromalonate Data based on synthesis of the related mono-fluorinated compound, serving as a benchmark for difluorinated analogues.

MetricHFP MethodHalex CumulativeCu Catalysed Direct Fluorination (distilled)
Yield 52%77%77%
Atom Economy (AE) 39.139.089.9
Reaction Mass Efficiency (RME) 20.6Not AvailableNot Available
Process Mass Intensity (PMI) >50~25<10

Source: Adapted from Green Chem., 2015, 17, 3000-3009. semanticscholar.org

Atom Economy Assessments

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no byproducts.

One of the documented methods to synthesize this compound involves the electrophilic fluorination of diethyl malonate. A high-yield synthesis utilizes two equivalents of a base like sodium ethoxide and a fluorinating agent such as perchloryl fluoride (FClO₃) acs.org. While effective in producing the desired difluorinated compound, this method inherently has a lower atom economy due to the formation of stoichiometric byproducts.

To illustrate the atom economy of this process, let's consider the reaction with perchloryl fluoride and sodium ethoxide. The balanced chemical equation can be represented as:

C₇H₁₂O₄ + 2 NaOC₂H₅ + 2 FClO₃ → C₇H₁₀F₂O₄ + 2 NaClO₃ + 2 C₂H₅OH

In this reaction, sodium chlorate (B79027) (NaClO₃) and ethanol (B145695) (C₂H₅OH) are significant byproducts. The atom economy is calculated as the ratio of the molecular weight of the desired product (this compound) to the sum of the molecular weights of all reactants.

CompoundMolecular FormulaMolecular Weight (g/mol)Role
Diethyl malonateC₇H₁₂O₄160.17Reactant
Sodium ethoxideNaOC₂H₅68.05Reactant
Perchloryl fluorideFClO₃102.45Reactant
This compoundC₇H₁₀F₂O₄196.15Product

The calculation for the atom economy would be:

Atom Economy (%) = (Molecular Weight of C₇H₁₀F₂O₄) / (Molecular Weight of C₇H₁₂O₄ + 2 * Molecular Weight of NaOC₂H₅ + 2 * Molecular Weight of FClO₃) * 100

Atom Economy (%) = (196.15) / (160.17 + 2 * 68.05 + 2 * 102.45) * 100 ≈ 39.1%

This relatively low atom economy highlights a significant area for improvement. Research into alternative synthetic routes with higher atom economy is a key focus. For instance, direct fluorination using elemental fluorine (F₂) offers a potentially more atom-economical pathway, as the primary byproduct would be hydrogen fluoride (HF), which has a lower molecular weight than the byproducts in the perchloryl fluoride method. However, the selectivity of direct fluorination can be a challenge, often yielding a mixture of mono- and di-fluorinated products rsc.org.

Process Mass Intensity Factor Analysis

Solvent Usage: The reaction is typically carried out in a solvent such as ethanol. Solvents contribute significantly to the total mass input and are a major driver of high PMI values acsgcipr.org.

Work-up and Purification: Post-reaction work-up often involves quenching, extraction with additional solvents, and purification steps like distillation, all of which add to the total mass of materials used.

Reagent Stoichiometry: The use of stoichiometric reagents, as opposed to catalytic ones, increases the mass of inputs relative to the product output.

The following table provides a hypothetical PMI breakdown for a laboratory-scale synthesis, illustrating the contributing factors.

Material InputHypothetical Mass (kg) for 1 kg of ProductContribution to PMI
Diethyl malonate0.82Reactant
Sodium ethoxide0.69Reagent
Perchloryl fluoride1.04Reagent
Ethanol (solvent)10.00Solvent
Water (for work-up)5.00Process Aid
Extraction Solvent (e.g., Ethyl acetate)8.00Solvent
Drying Agent (e.g., MgSO₄)0.50Process Aid
Total Mass Input26.05-
Product Mass1.00-
Process Mass Intensity (PMI)26.05-

Emerging research directions aim to lower the PMI for this compound synthesis by exploring catalytic methods, solvent-free reaction conditions, and more efficient purification techniques.

Waste Stream Reduction

The reduction of waste streams is a critical aspect of greening the synthesis of this compound. The primary sources of waste in the conventional synthesis routes include:

Stoichiometric Byproducts: As highlighted in the atom economy assessment, inorganic salts and other organic molecules are generated in large quantities.

Solvent Waste: Solvents used in the reaction and purification processes constitute a major portion of the waste stream.

Aqueous Waste: Work-up procedures often generate significant volumes of aqueous waste containing residual reactants, byproducts, and solvents.

Strategies for waste stream reduction are actively being investigated. One promising approach is the development of catalytic systems that can facilitate the direct fluorination of diethyl malonate with high selectivity for the di-fluorinated product. The use of a recyclable catalyst would significantly reduce the amount of waste generated from stoichiometric reagents acsgcipr.org.

The development of solvent-free or solvent-minimized reaction conditions is also a key objective. This could involve exploring neat reaction conditions or the use of alternative reaction media such as ionic liquids or deep eutectic solvents, which can be recycled and reused.

By focusing on these advanced research directions, the chemical industry can move towards a more sustainable and environmentally benign production of this compound, aligning with the core principles of green chemistry.

Analytical and Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 19F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Diethyl 2,2-difluoromalonate, providing detailed information about the hydrogen and fluorine atoms within the molecule.

¹H NMR: In proton NMR (¹H NMR), the spectrum of this compound is expected to show two distinct signals corresponding to the two types of protons in the ethyl groups. The methyl protons (CH₃) would appear as a triplet, and the methylene (B1212753) protons (CH₂) would appear as a quartet, resulting from spin-spin coupling with each other.

¹⁹F NMR: Fluorine-19 NMR (¹⁹F NMR) is particularly informative for fluorinated compounds. For this compound, the two fluorine atoms are chemically equivalent, and with no adjacent protons, they are expected to produce a single signal (a singlet) in the ¹⁹F NMR spectrum. In one study, a minor peak observed during the fluorination of diethyl malonate, potentially attributable to this compound, was reported at a chemical shift of -112.4 ppm. thieme-connect.comthieme-connect.comthieme-connect.com Chemical suppliers confirm the use of both ¹H NMR and ¹⁹F NMR for routine analysis of this compound. chemscene.comnamiki-s.co.jp

Table 1: Representative NMR Spectroscopic Data for this compound

NucleusPredicted Signal TypePredicted Chemical Shift (δ)Notes
¹HQuartet (CH₂)~4.3 ppmCorresponds to the methylene protons of the ethyl groups.
¹HTriplet (CH₃)~1.3 ppmCorresponds to the methyl protons of the ethyl groups.
¹⁹FSinglet (CF₂)-112.4 ppmTentatively assigned chemical shift. thieme-connect.comthieme-connect.comthieme-connect.com

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are essential for both the purification of this compound after its synthesis and for its analytical detection and quantification.

For purification, flash column chromatography using silica (B1680970) gel is an effective method. nih.gov This technique separates the target compound from unreacted starting materials and byproducts, ensuring a high degree of purity. nih.gov

For analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used method. This technique separates volatile compounds in a sample, which are then ionized and detected based on their mass-to-charge ratio. nih.gov this compound has been successfully identified as a volatile compound in complex food samples, such as the brine from radish fermentation, using solid-phase microextraction coupled with GC-MS. nih.gov The NIST (National Institute of Standards and Technology) database contains GC-MS data for this compound, confirming its suitability for this analytical method. nih.gov

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Data

ParameterValue / DescriptionSource
Analytical MethodGas Chromatography-Mass Spectrometry (GC-MS) nih.govnih.gov
GC Column ExampleRET-5 capillary column (30 m, 0.32 mm, 0.25 μm thickness) nih.gov
Carrier GasHelium nih.gov
Ionization ModeElectron Ionization (EI) at 70 eV nih.gov
Major m/z Peaks29 (Top Peak) nih.gov

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule. However, this technique requires the sample to be in a solid, crystalline form. This compound is a liquid at room temperature. Consequently, its molecular structure has not been determined by single-crystal X-ray diffraction. This analytical method would only be applicable if a suitable crystalline derivative of the compound were synthesized or if the compound itself could be crystallized at extremely low temperatures. A review of scientific literature indicates that no crystal structure for this compound is currently available in the public domain.

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